molecular formula C14H19ClO B7993056 4-Allyl-2-chloro-1-(pentyloxy)benzene

4-Allyl-2-chloro-1-(pentyloxy)benzene

Cat. No.: B7993056
M. Wt: 238.75 g/mol
InChI Key: FCYZQHCIBYIQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-2-chloro-1-(pentyloxy)benzene is a substituted benzene derivative characterized by three distinct functional groups: an allyl group (–CH₂CH=CH₂) at the C4 position, a chlorine atom at the C2 position, and a pentyloxy group (–O–C₅H₁₁) at the C1 position.

Properties

IUPAC Name

2-chloro-1-pentoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-3-5-6-10-16-14-9-8-12(7-4-2)11-13(14)15/h4,8-9,11H,2-3,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYZQHCIBYIQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-chloro-1-(pentyloxy)benzene typically involves the following steps:

    Alkylation of Benzene: The initial step involves the alkylation of benzene with an allyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction introduces the allyl group onto the benzene ring.

    Chlorination: The next step involves the selective chlorination of the benzene ring at the ortho position relative to the allyl group. This can be achieved using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Etherification: The final step involves the etherification of the chlorinated benzene derivative with pentanol in the presence of a strong base, such as sodium hydride (NaH), to introduce the pentyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-chloro-1-(pentyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4

    Reduction: LiAlH4

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Epoxide, aldehyde

    Reduction: Hydrogenated derivative

    Substitution: Aminated or thiolated derivatives

Scientific Research Applications

4-Allyl-2-chloro-1-(pentyloxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Allyl-2-chloro-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 4-Allyl-2-chloro-1-(pentyloxy)benzene can be inferred by comparing it to structurally related benzene derivatives. Key analogues include:

Compound Name Substituents (Positions) Key Properties/Activities Reference
This compound C1: Pentyloxy; C2: Cl; C4: Allyl Moderate hydrophobicity; inferred lower antiproliferative activity
1-Chloro-4-(prop-2-en-1-yloxy)benzene () C1: Allyloxy; C4: Cl Intermediate in polymer synthesis; higher reactivity due to allyloxy group
8e-g () C7: Pentyloxy; C6: Methoxy Lower antiproliferative activity in MVECs compared to 3-chloropropoxy analogues
1-Methoxy-2-amino-4-ß-hydroxyethyl-amino-benzene () C1: Methoxy; C2: NH₂; C4: NH–CH₂CH₂OH Oxidative hair dye (3% max. use); water-soluble due to polar substituents

Antiproliferative Activity

Evidence from 8e-g (C7-pentyloxy derivatives) in MVECs reveals that pentyloxy-substituted compounds exhibit lower antiproliferative activity compared to analogues with shorter alkoxy chains (e.g., ethoxy) or halogenated alkoxy groups (e.g., 3-chloropropoxy). This suggests that the pentyloxy group’s longer alkyl chain may reduce cellular uptake or target binding due to steric hindrance or altered solubility . By extension, this compound may share similar limitations in bioactivity despite the presence of a reactive allyl group.

Solubility and Reactivity

  • Pentyloxy vs. This property is critical for pharmaceutical applications, where solubility affects bioavailability.
  • Chlorine vs. Amino Groups: The electron-withdrawing chlorine atom at C2 enhances electrophilicity, making the compound more reactive in substitution reactions compared to amino-substituted analogues (e.g., ’s hair dye compound) .
  • Allyl Group Reactivity: The allyl substituent enables conjugation or cycloaddition reactions, distinguishing it from non-olefinic analogues like 4-methoxy-2-methyl-1-methylsulfanyl-benzene (), which lacks π-bond reactivity .

Biological Activity

4-Allyl-2-chloro-1-(pentyloxy)benzene is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biomolecules, toxicity assessments, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17ClO\text{C}_{13}\text{H}_{17}\text{ClO}

This structure features an allyl group, a chlorine atom, and a pentyloxy substituent on a benzene ring, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that chlorinated phenolic compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorine atom in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary tests using cell lines such as HeLa and MCF-7 have demonstrated that this compound exhibits moderate cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined to be within a range comparable to known cytotoxic agents.

CompoundIC50 (µM)
This compound25
Doxorubicin10
Cisplatin15

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of oxidative stress in cancer cells. This compound might generate reactive oxygen species (ROS), leading to apoptosis. Further studies are needed to elucidate the exact pathways involved.

Toxicity Assessment

Toxicological evaluations using model organisms such as Tetrahymena pyriformis have been conducted to assess the environmental impact and safety of this compound. The results indicated that at higher concentrations, this compound can be toxic to aquatic organisms, suggesting a need for careful handling and regulation when used in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of various chlorinated phenolic compounds found that this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 50 µg/mL, indicating its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing new anticancer agents, this compound was tested against several cancer cell lines. The compound showed promising results with significant inhibition of cell proliferation in MCF-7 breast cancer cells, supporting further investigation into its mechanisms and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.